Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 741687-09-2
VCID: VC8134299
InChI: InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)N
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate

CAS No.: 741687-09-2

Cat. No.: VC8134299

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate - 741687-09-2

Specification

CAS No. 741687-09-2
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3
Standard InChI Key XVSKTMVTTGWRPE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate consists of a six-membered piperidine ring substituted with a benzyl group and an amino group at the 4-position, while the Boc group protects the nitrogen at the 1-position. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes . The compound’s stereoelectronic properties are influenced by the bulky tert-butyl group, which induces steric hindrance and modulates reactivity.

Key structural parameters include:

  • Molecular Formula: C17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_2

  • Molecular Weight: 290.40 g/mol

  • IUPAC Name: tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate

Physicochemical Properties

Limited experimental data are available for this compound’s physical properties. The Boc group typically confers moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetone) and poor solubility in water . Stability studies suggest that the Boc group is susceptible to acidic conditions but remains intact under basic or neutral environments, enabling selective deprotection in multi-step syntheses .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate involves multi-step protocols, often starting from 4-piperidinecarboxamide or related precursors. A patented method (CN104628627A) outlines the following steps :

  • Synthesis of 1-Boc-4-piperidinecarboxamide:

    • 4-Piperidinecarboxamide is reacted with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}) and distilled water.

    • The reaction proceeds at 20–25°C for 8–10 hours, yielding 1-Boc-4-piperidinecarboxamide after extraction and crystallization .

  • Conversion to 1-Boc-4-aminopiperidine:

    • The carboxamide intermediate undergoes Hofmann degradation using bromine (Br2\text{Br}_2) and sodium hydroxide (NaOH\text{NaOH}).

    • Refluxing the mixture for 3–5 hours followed by acidification and crystallization produces the final amine product with >98% purity .

This method achieves a high yield (72–75%) and emphasizes operational simplicity, making it suitable for industrial-scale production .

Optimization and Yield

Key optimization factors include:

  • Temperature Control: Maintaining low temperatures (0–5°C) during crystallization minimizes side reactions .

  • Solvent Selection: Acetone and petroleum ether enhance crystallization efficiency .

  • Reagent Ratios: Stoichiometric excess of (Boc)2O\text{(Boc)}_2\text{O} ensures complete protection of the amine group.

Reactivity and Stability

Chemical Reactions

The compound participates in reactions typical of secondary amines and Boc-protected intermediates:

  • Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the Boc group, yielding 4-amino-4-benzylpiperidine.

  • Alkylation/Acylation: The free amine reacts with alkyl halides or acyl chlorides to form derivatives for drug discovery.

  • Reductive Amination: The amino group can condense with ketones or aldehydes in the presence of reducing agents.

Stability Under Various Conditions

  • Acidic Conditions: Rapid Boc deprotection occurs below pH 3 .

  • Basic Conditions: Stable up to pH 10, ideal for reactions requiring alkaline environments.

  • Thermal Stability: Decomposes above 150°C, necessitating controlled temperatures during storage .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary application lies in synthesizing pharmacologically active molecules:

  • Peptide Mimetics: The piperidine scaffold mimics proline residues in peptides, enhancing metabolic stability .

  • Kinase Inhibitors: Structural analogs have shown promise in targeting tyrosine kinases involved in cancer.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesNotable Activities
4-BenzylpiperidineLacks Boc and amino groupsAnalgesic properties
N-Boc-piperidineBoc-protected, no benzyl groupIntermediate in peptide synthesis
1-(4-Fluorobenzyl)piperidineFluorine substituent on benzylEnhanced receptor affinity

The tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate combines steric protection (Boc) and functional versatility (benzyl, amino), distinguishing it from simpler analogs .

Recent Research and Developments

Recent advances focus on optimizing synthetic protocols and exploring novel derivatives:

  • Green Chemistry Approaches: replacing halogenated solvents with ionic liquids to improve sustainability .

  • Catalytic Methods: Using palladium catalysts for selective C–N bond formation in derivative synthesis.

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